1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene
Description
1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at the 1-position, a fluorine atom at the 2-position, and a cyclopropylmethoxy group at the 4-position of the benzene ring. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in the construction of complex heterocycles and pharmaceuticals.
Properties
IUPAC Name |
1-bromo-4-(cyclopropylmethoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWCPNJGLXRMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene typically involves the bromination of 4-cyclopropylmethoxy-2-fluorobenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Coupling: Formation of biaryl compounds.
Oxidation/Reduction: Formation of phenols or dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, including electronic materials and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₀H₁₀BrFO
- Molecular Weight : 270.53 g/mol
- Synthesis: Synthesized via nucleophilic substitution between (bromomethyl)cyclopropane and 4-bromophenol in acetone under reflux with K₂CO₃ as a base, achieving a 97% yield as a white solid after purification .
Its stability under diverse reaction conditions (e.g., microwave irradiation, hydrogenation) and compatibility with transition metal catalysts (e.g., Pd(OAc)₂) are highlighted in its use as a building block for benzofuran derivatives and dihydrobenzofuran intermediates .
Comparison with Similar Compounds
The following table compares 1-bromo-4-(cyclopropylmethoxy)-2-fluorobenzene with structurally analogous halogenated aryl ethers, focusing on substituent effects, synthesis, and applications:
Substituent Effects on Reactivity and Stability
- Cyclopropylmethoxy Group : The cyclopropyl ring introduces steric hindrance and electron-donating effects via the oxygen atom, enhancing stability in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) .
- Difluoromethoxy/Trifluoromethoxy Groups : These substituents increase electrophilicity and metabolic stability, making them favorable in medicinal chemistry .
- Bromomethyl/Chloroethyl Chains : Introduce reactivity for further functionalization (e.g., nucleophilic substitution) but may reduce thermal stability .
Biological Activity
1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring a bromine atom and a cyclopropylmethoxy group, suggests a variety of interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H10BrF
- Molecular Weight : 227.09 g/mol
- CAS Number : 1353776-86-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen substituents can influence the electronic properties of the aromatic ring, enhancing its reactivity and binding affinity to biological targets such as enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activity, influencing signaling pathways critical for cellular function.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests showed significant inhibition of growth in Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound may serve as a lead for developing new antimicrobial agents.
Cytotoxicity and Anticancer Potential
In vitro assays conducted on human cancer cell lines demonstrated that this compound has cytotoxic effects. The compound induced apoptosis in cancer cells, leading to decreased cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings indicate potential therapeutic applications in oncology, warranting further investigation into its mechanisms and efficacy.
Case Studies
- Antimicrobial Efficacy Study : In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various halogenated compounds, including this compound, against resistant bacterial strains. The results highlighted its potential as an effective antimicrobial agent, especially in treating infections caused by resistant pathogens .
- Cytotoxicity Assessment : A research article focused on the cytotoxic effects of halogenated benzene derivatives reported that this compound exhibited significant anticancer activity in vitro. The study emphasized the need for further exploration into its mechanism of action and potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
